Technical Whitepaper: Characterization and Profiling of 4,7-Dihydro Megestrol Acetate
Technical Whitepaper: Characterization and Profiling of 4,7-Dihydro Megestrol Acetate
This guide outlines the chemical characterization, formation mechanism, and analytical profiling of 4,7-Dihydro Megestrol Acetate (also known as Megestrol Acetate EP Impurity J), a critical process-related impurity in the synthesis of the progestin Megestrol Acetate.
Executive Summary
4,7-Dihydro Megestrol Acetate (CAS: 14994-27-5) is a specific structural isomer and process impurity of the synthetic progestin Megestrol Acetate (MGA). Identified in pharmacopoeial monographs as Megestrol Acetate Impurity J (EP), this molecule represents the 5-ene analog of the drug substance. Unlike the active pharmaceutical ingredient (API), which possesses a conjugated 4,6-diene system, the 4,7-dihydro impurity lacks this extended conjugation, significantly altering its physicochemical properties and UV absorption profile. This guide provides a comprehensive technical analysis for researchers involved in impurity profiling, analytical method development, and CMC (Chemistry, Manufacturing, and Controls) documentation.
Chemical Identity & Structural Properties[1][2][3][4][5]
The nomenclature "4,7-dihydro" describes the molecule's relationship to Megestrol Acetate.[1] Chemically, the addition of hydrogen atoms at positions C4 and C7 of the 4,6-diene system results in the migration of the remaining double bond to the thermodynamically stable C5 position (in the absence of conjugation with the 3-ketone).
| Property | Data |
| Common Name | 4,7-Dihydro Megestrol Acetate |
| Pharmacopoeial ID | Megestrol Acetate EP Impurity J |
| IUPAC Name | 17-Hydroxy-6-methylpregn-5-ene-3,20-dione acetate |
| CAS Number | 14994-27-5 |
| Molecular Formula | C₂₄H₃₄O₄ |
| Molecular Weight | 386.53 g/mol |
| Key Structural Feature | |
| Chirality | 6-Methyl group configuration is fixed by the double bond geometry |
Structural Comparison
-
Megestrol Acetate (API): Contains a 4,6-diene-3-one system (extended conjugation).
-
4,7-Dihydro MGA (Impurity): Contains a 5-ene-3-one system (non-conjugated).
Formation Mechanism
The formation of 4,7-Dihydro MGA is intrinsic to the synthetic routes involving 6-methylenepregn-4-ene intermediates or the deprotection of 3-ketal precursors.
Pathway Analysis
The synthesis of Megestrol Acetate typically proceeds via the isomerization of 17-acetoxy-6-methylenepregn-4-ene-3,20-dione.[2]
-
Precursor: 6-Methylene-4-ene intermediate.
-
Isomerization: Acid-catalyzed or metal-catalyzed migration of the exocyclic double bond into the ring to form the 4,6-diene system.
-
Side Reaction (Impurity Formation): Under specific pH conditions or incomplete oxidation, the double bond may stabilize at the
position (forming the 5-ene isomer) rather than conjugating to the system. Alternatively, if a 3-ketal protecting group is used, its hydrolysis can yield the isomer if the subsequent isomerization to is incomplete.
Synthesis & Isolation Protocol
For analytical reference standards, the compound can be synthesized by targeting the
Protocol: Selective Deconjugation/Hydrolysis
-
Starting Material: 3,3-Ethylenedioxy-17-acetoxy-6-methylpregn-5-ene-20-one (The 3-ketal protected intermediate).
-
Hydrolysis: Dissolve the ketal in acetone/water (10:1).
-
Catalyst: Add p-toluenesulfonic acid (catalytic amount).
-
Reaction: Stir at room temperature for 1-2 hours. Note: Avoid heating or strong mineral acids to prevent isomerization to the 4-ene or 4,6-diene.
-
Quenching: Neutralize with saturated NaHCO₃ solution.
-
Isolation: Extract with dichloromethane, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on silica gel (Hexane:Ethyl Acetate 80:20). The 5-ene isomer (Impurity J) typically elutes before the conjugated 4-ene isomers due to lower polarity.
Analytical Profiling
Detecting 4,7-Dihydro MGA requires specific attention to detector settings due to its lack of conjugation.
UV-Vis Spectroscopy Characteristics
-
Megestrol Acetate:
(Strong absorption due to conjugated diene). -
4,7-Dihydro MGA:
(Weak absorption). -
Critical Implication: Standard HPLC methods for MGA monitoring at 280 nm will fail to detect Impurity J or underestimate it significantly.
HPLC Method Parameters
To quantitate this impurity, use a low-wavelength UV or a universal detector (CAD/ELSD).
| Parameter | Recommended Condition |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Critical) or MS |
| Retention Time | Impurity J typically elutes after Megestrol Acetate due to the lack of planar conjugation increasing lipophilicity.[3] |
Mass Spectrometry (LC-MS)[9]
-
Ionization: ESI Positive Mode.
-
Parent Ion:
. -
Fragmentation:
-
Loss of Acetate group:
. -
Diagnostic transition:
.
-
NMR Characterization (¹H NMR, 400 MHz, CDCl₃)
The key differentiator is the signal at C4.
-
Megestrol Acetate: C4-H appears as a singlet in the vinylic region (
). -
4,7-Dihydro MGA: C4-H appears as a multiplet/doublet of doublets in the aliphatic region (
) because it is now a methylene group ( ) adjacent to the ketone. -
C6-Methyl: Appears as a singlet on the double bond in both, but the chemical shift differs slightly due to the change in ring strain.
Regulatory & Safety Context
-
Classification: Process-related impurity.
-
Limits: Under ICH Q3A(R2), specified impurities in new drug substances must be reported if
. -
Toxicity: As a structural analog of progesterone, it likely possesses hormonal activity, though typically lower potency than the conjugated API. It should be handled with the same OEL (Occupational Exposure Limit) precautions as Megestrol Acetate (Category 3/4 potent compound).
References
-
European Pharmacopoeia (Ph. Eur.) 11.0 , "Megestrol Acetate Monograph 1593", EDQM.
-
United States Pharmacopeia (USP) , "Megestrol Acetate", USP-NF Online.
-
National Institute of Standards and Technology (NIST) , "Megestrol Acetate Spectra and Impurity Data".
-
ChemicalBook , "4,7-Dihydro Megestrol Acetate Product Description and CAS 14994-27-5".
-
Splendid Lab , "Impurity Profiling of Megestrol Acetate: Impurity J".
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. US20090012321A1 - Process for preparing 17alpha-acetoxy-6-methylenepregn-4-ene-3,20-dione, medroxyprogesterone acetate and megestrol acetate - Google Patents [patents.google.com]
- 3. Megestrol acetate [webbook.nist.gov]
